molecular formula C12H13ClO B589556 1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4 CAS No. 1336986-07-2

1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4

Cat. No.: B589556
CAS No.: 1336986-07-2
M. Wt: 212.709
InChI Key: YXRFOZVDGYGPKQ-NMRLXUNGSA-N
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Description

Used in the preparation of a labeled ketamine metabolites.

Scientific Research Applications

Combinatorial Synthesis

  • The compound is used in the combinatorial synthesis of polycyclic compounds, including anthracyclinones, through tandem Diels-Alder additions. This synthesis is significant for creating a large number of condensed polycyclic systems with potential pharmaceutical applications (Vogel, 2007).

Gold(I)-Catalyzed Synthesis

  • In the field of catalysis, this compound has been involved in gold(I)-catalyzed transformations, leading to the synthesis of different products like dihydrobenzofuran-4(5H)-ones and benzofurans, depending on the ligand of the gold catalyst (Wang et al., 2013).

Preparation of Enantiomerically Pure Compounds

  • It has been used for the preparation of enantiomerically pure compounds, a crucial aspect in the synthesis of terpenoids and other natural products (Guangzhe Yu, 2005).

Investigation of Novel Promoters

  • Research has explored its potential as a promoter for gas hydrates, demonstrating its ability to improve the thermodynamic stability of hydrate systems (Seol, Shin, & Park, 2020).

Anticancer and Antimicrobial Agents

Thermochemistry Studies

  • It's also involved in thermochemistry studies, providing insights into enthalpy of formation, entropy, and heat capacity of oxabicyclic compounds (Bozzelli & Rajasekaran, 2007).

Crystal Structure Analysis

  • Research has been conducted on its crystal structure, which is fundamental for understanding molecular interactions and properties (Kelly et al., 2012).

Properties

IUPAC Name

1-(2-chloro-3,4,5,6-tetradeuteriophenyl)-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-10-6-2-1-5-9(10)12-8-4-3-7-11(12)14-12/h1-2,5-6,11H,3-4,7-8H2/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRFOZVDGYGPKQ-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)O2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C23CCCCC2O3)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747350
Record name 1-[2-Chloro(~2~H_4_)phenyl]-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1336986-07-2
Record name 1-[2-Chloro(~2~H_4_)phenyl]-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4
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1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4
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1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4
Reactant of Route 6
1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4

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